(R)-6-Methoxychroman-3-carboxylic acid (R)-6-Methoxychroman-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 182570-27-0
VCID: VC15972413
InChI: InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

(R)-6-Methoxychroman-3-carboxylic acid

CAS No.: 182570-27-0

Cat. No.: VC15972413

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Methoxychroman-3-carboxylic acid - 182570-27-0

Specification

CAS No. 182570-27-0
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name (3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1
Standard InChI Key YFYLMFXPYODSEB-MRVPVSSYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)OCC(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

The chroman scaffold consists of a benzodihydrofuran ring system, with the (R)-configuration defined at the 3-position carbon bearing the carboxylic acid group. The methoxy substitution at the 6-position introduces electron-donating effects, influencing both reactivity and intermolecular interactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aromatic ring and the chair-like conformation of the dihydrofuran moiety .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4
Molecular Weight208.21 g/mol
CAS Registry Number182570-26-9
Melting Point63–65°C (derivatives)
SolubilityModerate in polar solvents

The carboxylic acid group confers acidity (pKa4.2\text{p}K_a \approx 4.2), making the compound soluble in alkaline aqueous solutions .

Synthesis and Chiral Resolution

Racemic Synthesis

The racemic mixture of 6-methoxychroman-3-carboxylic acid is typically synthesized via cyclization of 3-substituted salicylaldehydes with acrylonitrile, followed by hydrolysis and hydrogenation . This method yields a 1:1 ratio of (R)- and (S)-enantiomers but lacks stereocontrol.

Enantioselective Synthesis

Chiral resolution of the racemate employs diastereomeric salt formation. For example, treatment with (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol selectively crystallizes the (R)-enantiomer, achieving 95.6% enantiomeric excess (ee) with a 37% yield . Alternative approaches, such as asymmetric hydrogenation, remain limited due to the need for expensive chiral ligands.

Key Reaction Steps

  • Cyclization: Salicylaldehyde derivatives react with acrylonitrile under basic conditions.

  • Hydrolysis: Nitrile groups are converted to carboxylic acids using aqueous NaOH.

  • Hydrogenation: Double bonds in the chromene intermediate are reduced with H2/Pd-C\text{H}_2/\text{Pd-C}.

  • Chiral Resolution: Diastereomeric salt formation separates enantiomers .

Biological Activities and Mechanism of Action

ROCK Inhibition and Isoform Selectivity

While the (S)-enantiomer demonstrates potent ROCK2 inhibition (IC50=3nM\text{IC}_{50} = 3 \, \text{nM}) , the (R)-form’s activity remains uncharacterized. Molecular docking studies suggest that the methoxy group’s orientation critically influences binding to the hydrophobic pocket of ROCK2. The (S)-configuration aligns optimally with residue Leu205, whereas the (R)-form may exhibit steric clashes, reducing affinity .

Comparative Analysis with Related Compounds

Enantiomeric Pair: (R) vs. (S)

Property(R)-Enantiomer(S)-Enantiomer
ROCK2 InhibitionNot reportedIC50=3nM\text{IC}_{50} = 3 \, \text{nM}
Synthetic Yield37% 36%
Enantiomeric Excess95.6% 97.1%

Structural Analogues

  • 6-Hydroxychroman-3-carboxylic acid: Replacing methoxy with hydroxyl reduces lipophilicity, altering membrane permeability.

  • 6-Methoxychroman-3-sulfonic acid: Sulfonic acid substitution increases solubility but may compromise target binding .

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